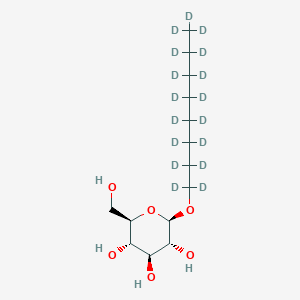
b-D-Glucopyranoside,octyl-d17(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
b-D-Glucopyranoside,octyl-d17(9ci): 1-O-n-Octyl-β-D-glucopyranoside-d17 , is a non-ionic detergent widely used in biochemical and biotechnical applications. It is particularly useful in the solubilization and crystallization of membrane proteins . This compound is a deuterated form of n-Octyl β-D-glucopyranoside, which means it contains deuterium atoms, making it valuable for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside,octyl-d17(9ci) typically involves the enzymatic catalysis of glucose and octanol in non-aqueous reaction systems. The process can be carried out in organic solvents, ionic liquids, or co-solvent mixtures. For instance, the highest yield of octyl β-D-glucopyranoside (67 mol%) was obtained in a reaction containing 0.5 M glucose, 3 units per milliliter of enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm][PF6] at 30°C .
Industrial Production Methods: Industrial production of b-D-Glucopyranoside,octyl-d17(9ci) involves similar enzymatic processes but on a larger scale. The use of engineered β-glucosidase in organic solvents and ionic liquids has shown great potential for commercial production due to its regio- and stereo-selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions: b-D-Glucopyranoside,octyl-d17(9ci) primarily undergoes hydrolysis and transglucosylation reactions. These reactions are catalyzed by β-glucosidase enzymes.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of b-D-Glucopyranoside,octyl-d17(9ci) into glucose and octanol in the presence of water and β-glucosidase.
Transglucosylation: This reaction involves the transfer of a glucosyl group from one molecule to another, facilitated by β-glucosidase in non-aqueous media.
Major Products:
Hydrolysis: Glucose and octanol.
Transglucosylation: Various alkyl glucosides depending on the acceptor molecule used in the reaction.
Scientific Research Applications
b-D-Glucopyranoside,octyl-d17(9ci) is extensively used in scientific research due to its unique properties:
Mechanism of Action
b-D-Glucopyranoside,octyl-d17(9ci) exerts its effects primarily through its surfactant properties. It interacts with membrane proteins, solubilizing them and facilitating their crystallization. The deuterium atoms in its structure make it useful as a tracer in studying the pharmacokinetics and metabolic profiles of drugs . The compound inhibits cavitation-induced cell lysis, making it valuable in cell biology research .
Comparison with Similar Compounds
n-Octyl β-D-glucopyranoside: The non-deuterated form, widely used for similar applications.
n-Dodecyl β-D-maltoside: Another non-ionic detergent used for solubilizing membrane proteins.
n-Decyl β-D-glucopyranoside: Similar in structure but with a longer alkyl chain, used for similar purposes.
Uniqueness: b-D-Glucopyranoside,octyl-d17(9ci) is unique due to its deuterium atoms, which make it particularly valuable for research involving isotopic labeling and tracing.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-LNYSLXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)
![2-Bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B3000124.png)
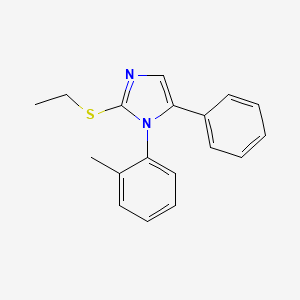
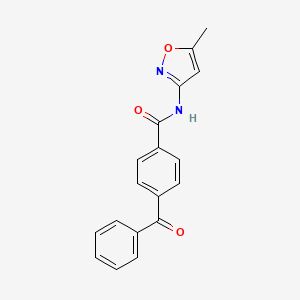
![methyl 3-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B3000127.png)
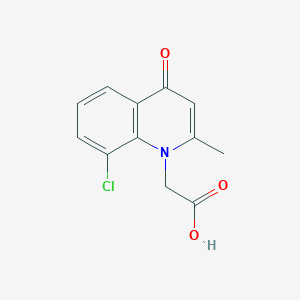

![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-methylsulfonylprop-2-enamide](/img/structure/B3000132.png)
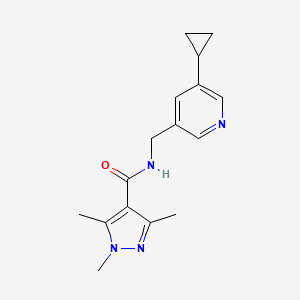
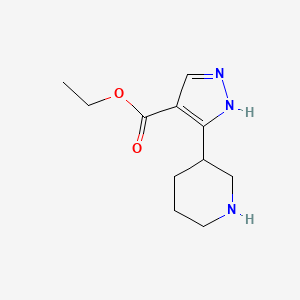
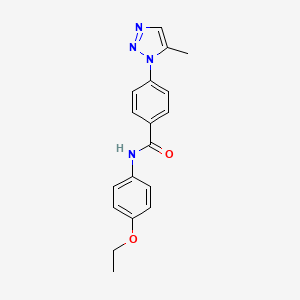
![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)
![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)
